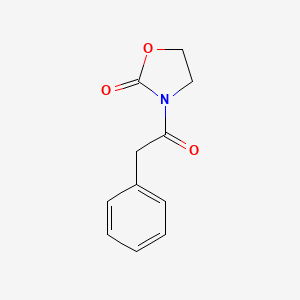
3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl-
Vue d'ensemble
Description
3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- is a fluorinated quinoline derivativeThe presence of fluorine, hydroxyl, and cyano groups in its structure contributes to its reactivity and biological activity .
Méthodes De Préparation
The synthesis of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-azido-2,4-quinolindione with reducing agents such as zinc in acetic acid or triphenylphosphine can yield the desired compound . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity .
Analyse Des Réactions Chimiques
3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Applications De Recherche Scientifique
3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes due to its fluorescent properties.
Medicine: It has potential as a lead compound for developing new drugs, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the production of materials with specific properties, such as liquid crystals and dyes .
Mécanisme D'action
The mechanism of action of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the hydroxyl and cyano groups contribute to its reactivity. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects .
Comparaison Avec Des Composés Similaires
3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- can be compared with other fluorinated quinoline derivatives, such as:
- 8-fluoro-4-hydroxy-3-quinolinecarboxylic acid
- 6-fluoro-4-hydroxy-2-quinolones These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the cyano group in 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-methyl- makes it unique and contributes to its distinct chemical and biological properties .
Propriétés
IUPAC Name |
8-fluoro-6-methyl-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c1-6-2-8-10(9(12)3-6)14-5-7(4-13)11(8)15/h2-3,5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINUWYPYBRULEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)F)NC=C(C2=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640759 | |
| Record name | 8-Fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61338-24-7 | |
| Record name | 8-Fluoro-4-hydroxy-6-methyl-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61338-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B11895076.png)



![3,5,6-Trimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11895100.png)





![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)



